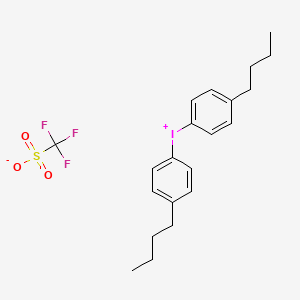
Bis(4-butylphenyl)iodonium trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-butylphenyl)iodonium trifluoromethanesulfonate is an organoiodine compound that belongs to the class of diaryliodonium salts. These compounds are known for their utility in organic synthesis, particularly as oxidizing agents and photoinitiators. The compound is characterized by the presence of two 4-butylphenyl groups attached to an iodine atom, which is further bonded to a trifluoromethanesulfonate anion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-butylphenyl)iodonium trifluoromethanesulfonate typically involves the reaction of 4-butylphenyl iodide with an oxidizing agent in the presence of a trifluoromethanesulfonate source. One common method involves the use of peracetic acid or hydrogen peroxide as the oxidizing agent. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate iodonium ion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale production of this compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-butylphenyl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in the oxidation of alcohols to aldehydes or ketones.
Substitution: The compound can participate in nucleophilic substitution reactions where the iodonium group is replaced by a nucleophile.
Photoinitiation: It can generate reactive species upon exposure to light, making it useful as a photoinitiator in polymerization reactions.
Common Reagents and Conditions
Oxidation: Common reagents include alcohols and solvents like dichloromethane. The reaction is typically carried out at room temperature.
Substitution: Nucleophiles such as amines, thiols, and carboxylates are used. The reaction conditions vary depending on the nucleophile but often involve mild temperatures and organic solvents.
Photoinitiation: UV light or visible light sources are used to initiate the reaction, often in the presence of monomers or oligomers for polymerization.
Major Products Formed
Oxidation: Aldehydes or ketones are the major products.
Substitution: The major products are the substituted aryl compounds.
Photoinitiation: Polymers or cross-linked networks are formed as major products.
Aplicaciones Científicas De Investigación
Bis(4-butylphenyl)iodonium trifluoromethanesulfon
Propiedades
Fórmula molecular |
C21H26F3IO3S |
|---|---|
Peso molecular |
542.4 g/mol |
Nombre IUPAC |
bis(4-butylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C20H26I.CHF3O3S/c1-3-5-7-17-9-13-19(14-10-17)21-20-15-11-18(12-16-20)8-6-4-2;2-1(3,4)8(5,6)7/h9-16H,3-8H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
IYNIULKIPTVBEW-UHFFFAOYSA-M |
SMILES canónico |
CCCCC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)CCCC.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


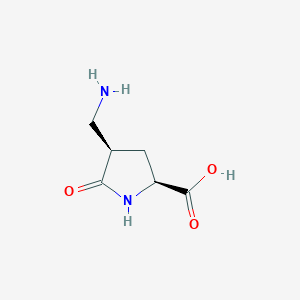
![4,5,7-Trifluoro-2-phenylbenzo[d]thiazole](/img/structure/B13141122.png)
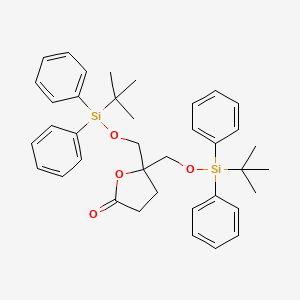
![2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B13141127.png)
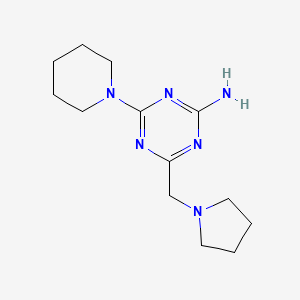
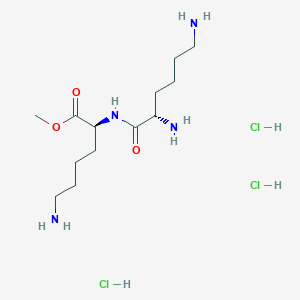
![9,10-Anthracenedione, 1,5-bis[(2,3-dimethylcyclohexyl)amino]-](/img/structure/B13141143.png)

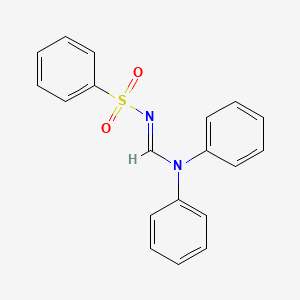
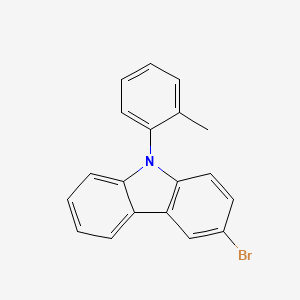
![9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene](/img/structure/B13141159.png)

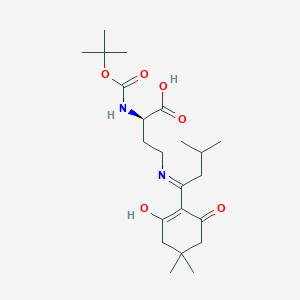
![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-ethyl-](/img/structure/B13141180.png)
